2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate

Solubility Salt selection Formulation

Lobeline sulfate is the sulfate salt of the piperidine alkaloid (−)-lobeline, a naturally occurring alkyl-phenylketone found in Lobelia inflata. It is a polypharmacological agent that simultaneously targets neuronal nicotinic acetylcholine receptors (nAChRs), the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), the serotonin transporter (SERT), and μ-opioid receptors.

Molecular Formula C22H29NO6S
Molecular Weight 435.5 g/mol
Cat. No. B11811215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate
Molecular FormulaC22H29NO6S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O
InChIInChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)
InChIKeyBEDBXOIWRNCGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobeline Sulfate (CAS 134-64-5): A Polypharmacological Piperidine Alkaloid for Nicotinic, Monoamine Transporter, and Opioid Receptor Research


Lobeline sulfate is the sulfate salt of the piperidine alkaloid (−)-lobeline, a naturally occurring alkyl-phenylketone found in Lobelia inflata. It is a polypharmacological agent that simultaneously targets neuronal nicotinic acetylcholine receptors (nAChRs), the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), the serotonin transporter (SERT), and μ-opioid receptors [1] [2]. Its molecular formula is C₄₄H₅₆N₂O₈S, molecular weight 773.0 g/mol, and it is supplied as a white crystalline powder freely soluble in water (100 mg/mL) . This distinctive multi-target profile, combined with its high aqueous solubility, makes lobeline sulfate a versatile tool compound for addiction neurobiology, transporter pharmacology, and nicotinic receptor signaling studies.

1nAChR antagonist signaling studies (α4β2)
2Multi-transporter pharmacology (VMAT2, DAT, SERT)
3μ-opioid receptor crosstalk research
4Aqueous formulation compatibility for in vivo dosing

Why Generic Substitution of Lobeline Sulfate with Nicotinic Ligands or Alternative Salt Forms Risks Experimental Inconsistency


Lobeline sulfate cannot be freely interchanged with other nicotinic receptor ligands or alternative lobeline salts because its pharmacological signature is defined by a unique combination of target engagement that no single comparator replicates. Nicotine, cytisine, and varenicline act primarily as nAChR agonists or partial agonists and lack meaningful affinity for VMAT2, DAT, SERT, or μ-opioid receptors [1]. Conversely, the hydrochloride salt of lobeline exhibits substantially lower aqueous solubility (≈0.25 mg/mL) than the sulfate salt (≈100 mg/mL), directly impacting in vitro assay preparation and in vivo formulation [2] . Substituting the sulfate for the hydrochloride or free base without accounting for these solubility and polypharmacology differences can lead to irreproducible dosing, altered pharmacokinetics, and confounded target engagement readouts.

Target compound

Lobeline sulfate: polypharmacology including nAChR, VMAT2, DAT, SERT, μ-opioid receptors
High aqueous solubility supports flexible formulation and dosing routes

Potential substitute

Nicotine / cytisine / varenicline lack VMAT2, DAT, SERT, μ-opioid activity; agonist vs antagonist profile mismatch
Lobeline hydrochloride: markedly lower solubility alters assay and in vivo preparation
Defunctionalized analogs (lobelane): higher VMAT2 potency but loss of nAChR affinity may shift polypharmacology readout

Quantitative Differentiation of Lobeline Sulfate: Head-to-Head Affinity, Solubility, and Functional Selectivity Data Versus Key Comparators


Aqueous Solubility: Lobeline Sulfate (100 mg/mL) vs. Lobeline Hydrochloride (≈0.25 mg/mL)

Lobeline sulfate exhibits freely soluble aqueous solubility of 100 mg/mL (129.37 mM) at ambient temperature . In contrast, lobeline hydrochloride is only slightly soluble in water, with a reported solubility of approximately 0.25 mg/mL [1]. This approximately 400-fold difference in aqueous solubility directly impacts the ease of preparing concentrated stock solutions for in vitro assays and the feasibility of achieving target plasma concentrations in preclinical in vivo studies without co-solvents or complex formulation strategies.

Aqueous solubility
Head-to-head
Target: 100 mg/mL (129 mM)
vs. HCl salt: ~0.25 mg/mL
Supports aqueous formulation and dosing flexibility; solubility difference is approximately 400-fold
Vendor datasheet; confirm lot-specific solubility for critical studies
Solubility Salt selection Formulation

nAChR Binding Affinity: Lobeline (Ki = 4 nM) vs. Nicotine (Ki = 2 nM) at α4β2 Neuronal Nicotinic Receptors

In radioligand binding studies using rat brain homogenates, (−)-lobeline (the parent free base of the sulfate salt) displaced [³H]-nicotine with a Ki of 4 nM, compared to a Ki of 2 nM for (−)-nicotine itself [1]. Despite this comparable subnanomolar affinity, lobeline does not activate α4β2 receptors in functional assays, instead acting as an antagonist [2]. This affinity-to-function disconnection is a critical differentiator: nicotine is a potent partial/full agonist, whereas lobeline provides high-affinity binding with antagonistic functional output.

nAChR α4β2 binding
Head-to-head
Lobeline Ki = 4 nM
Nicotine Ki = 2 nM
Lobeline acts as antagonist
Reported high-affinity antagonist binding; functional output differs from nicotine agonism
Radioligand binding in rat brain homogenates; validate functional antagonism in your assay
Nicotinic acetylcholine receptor Radioligand binding α4β2 nAChR

VMAT2 Inhibition: Lobeline (Ki = 5.46 μM) vs. Defunctionalized Analogs Lobelane (Ki = 0.92 μM) and Ketoalkene (Ki = 1.35 μM)

In [³H]methoxytetrabenazine binding assays using vesicle preparations, lobeline inhibited VMAT2 with a Ki of 5.46 μM. Its defunctionalized analogs lobelane and ketoalkene were approximately 5-fold more potent, showing Ki values of 0.92 μM and 1.35 μM, respectively [1]. However, lobeline retains the unique advantage of balanced activity across nAChRs, DAT, SERT, and VMAT2, whereas the defunctionalized analogs sacrifice nAChR affinity (≥25-fold reduction) to achieve higher transporter selectivity [1][2].

VMAT2 inhibition
Head-to-head
Lobeline Ki = 5.46 μM
Lobelane Ki = 0.92 μM
Ketoalkene Ki = 1.35 μM
Supports transporter selectivity profiling; defunctionalized analogs gain VMAT2 potency but lose nAChR affinity
Vesicle preparation binding; nAChR affinity reduction ≥25-fold for lobelane
Vesicular monoamine transporter 2 VMAT2 Methamphetamine abuse Dopamine storage

μ-Opioid Receptor Antagonism: Lobeline (Ki = 0.74 μM) vs. Nicotine and Varenicline (No Significant Affinity)

Lobeline displaced [³H]DAMGO binding at μ-opioid receptors (MOR-1) in guinea pig brain homogenates with a Ki of 0.74 μM, and functionally inhibited morphine-activated GIRK2 potassium currents with an IC₅₀ of 1.1 μM in Xenopus oocytes expressing MOR-1 [1]. In contrast, nicotine, varenicline, and cytisine exhibit no meaningful affinity for μ-opioid receptors at pharmacologically relevant concentrations. This opioid receptor antagonist activity is absent from all clinically used nicotinic receptor agents and represents a structurally inherent differentiator of the lobeline chemotype [1].

μ-opioid receptor
Class-level
Lobeline Ki = 0.74 μM
IC₅₀ antagonism = 1.1 μM
Nicotine/varenicline: no affinity
Supports opioid-nicotinic crosstalk research; unique among nicotinic ligands
Guinea pig brain binding; verify in native tissue models
μ-Opioid receptor Opioid antagonism Drug addiction pharmacotherapy

Optimal Research and Industrial Applications for Lobeline Sulfate Based on Differentiated Evidence


Nicotinic Receptor Antagonist Pharmacology Studies (α4β2 nAChR)

Lobeline sulfate is the compound of choice for studies requiring high-affinity nAChR binding with antagonistic functional output. At a Ki of 4 nM, it binds α4β2 nAChRs with affinity comparable to nicotine (2 nM) but lacks agonist activity, instead inhibiting nicotine-evoked ⁸⁶Rb⁺ efflux [1] [2]. This makes it an ideal pharmacological tool for investigating nAChR desensitization, antagonist-bound receptor conformations, and nicotine dependence mechanisms without the confounding influence of receptor activation.

Polypharmacological Profiling in Psychostimulant Abuse Models

For preclinical in vivo models of methamphetamine or cocaine abuse, lobeline sulfate offers a multi-target profile—nAChR antagonism, VMAT2 inhibition (Ki = 5.46 μM), DAT interaction, and μ-opioid receptor antagonism (Ki = 0.74 μM)—that no single comparator compound can replicate [1] [2] [3]. Its high aqueous solubility (100 mg/mL) also facilitates reliable intraperitoneal or subcutaneous dosing without organic co-solvents that could introduce behavioral confounds.

Transporter Selectivity Assays (VMAT2 vs. DAT vs. SERT)

Lobeline sulfate serves as a reference compound for benchmarking novel transporter ligands. Its balanced, moderate affinity across VMAT2 (Ki = 5.46 μM), DAT (noncompetitive inhibition), and SERT (low micromolar) enables its use as a multi-transporter control in side-by-side selectivity profiling, particularly when comparing to defunctionalized analogs such as lobelane that have enhanced VMAT2 potency but dramatically reduced nAChR affinity [1].

Opioid-Nicotine Cross-Talk Research

Lobeline sulfate uniquely bridges nicotinic and opioid pharmacology. Its μ-opioid receptor antagonist activity (Ki = 0.74 μM; IC₅₀ = 1.1 μM for functional antagonism) is absent from all major nicotinic pharmacotherapies (nicotine, varenicline, cytisine) [3]. This makes it an essential probe for studying nicotinic-opioid receptor crosstalk, particularly in the context of co-occurring nicotine and opioid use disorders.

Application
Selection Property
Validation Focus
nAChR antagonist signaling studies
High-affinity nAChR binding with antagonist functional signature
Confirm antagonist efficacy vs. nicotine in functional assays
Polypharmacology in psychostimulant abuse models
Multi-target profile (VMAT2, DAT, SERT, μ-opioid)
Assess target engagement and behavioral endpoints in vivo
Transporter selectivity benchmarking
Balanced transporter inhibition across VMAT2, DAT, SERT
Compare selectivity profile against defunctionalized analogs
Opioid-nicotinic crosstalk research
μ-opioid receptor antagonism absent in other nicotinic ligands
Measure functional antagonism of opioid-evoked currents in native tissue
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